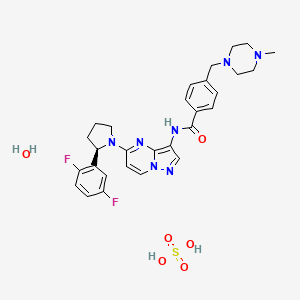
Protein kinase inhibitor 5 (sulfate hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protein kinase inhibitor 5 (sulfate hydrate) is a potent inhibitor of the tropomyosin receptor kinase A (TRK-A). It exhibits high efficacy with an IC50 value of 1.8 nM, making it a valuable compound in scientific research, particularly in the fields of biology and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase inhibitor 5 (sulfate hydrate) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of protein kinase inhibitor 5 (sulfate hydrate) typically involves large-scale organic synthesis processes. These processes are optimized for yield and purity, ensuring that the compound meets the stringent requirements for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Protein kinase inhibitor 5 (sulfate hydrate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .
Scientific Research Applications
Protein kinase inhibitor 5 (sulfate hydrate) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase activity and inhibition.
Biology: Investigated for its effects on cell signaling pathways and cellular functions.
Medicine: Explored as a potential therapeutic agent for diseases involving abnormal kinase activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
Protein kinase inhibitor 5 (sulfate hydrate) exerts its effects by inhibiting the activity of TRK-A. This inhibition disrupts the downstream signaling pathways that are crucial for cell proliferation and survival. The molecular targets include the ATP-binding site of TRK-A, leading to the blockade of kinase activity and subsequent cellular effects .
Comparison with Similar Compounds
Similar Compounds
- Diosmetin
- Larotrectinib
- ENT-C225
- LOXO-195
- Paltimatrectinib
- AZ-23
- TRK II-IN-1
- ONO-7475
Uniqueness
Protein kinase inhibitor 5 (sulfate hydrate) stands out due to its high potency and selectivity for TRK-A. Its unique chemical structure allows for effective inhibition at very low concentrations, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C29H35F2N7O6S |
|---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide;sulfuric acid;hydrate |
InChI |
InChI=1S/C29H31F2N7O.H2O4S.H2O/c1-35-13-15-36(16-14-35)19-20-4-6-21(7-5-20)29(39)33-25-18-32-38-12-10-27(34-28(25)38)37-11-2-3-26(37)23-17-22(30)8-9-24(23)31;1-5(2,3)4;/h4-10,12,17-18,26H,2-3,11,13-16,19H2,1H3,(H,33,39);(H2,1,2,3,4);1H2/t26-;;/m1../s1 |
InChI Key |
UCQVDNNUYXKRNB-FBHGDYMESA-N |
Isomeric SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C4N=C(C=CN4N=C3)N5CCC[C@@H]5C6=C(C=CC(=C6)F)F.O.OS(=O)(=O)O |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C4N=C(C=CN4N=C3)N5CCCC5C6=C(C=CC(=C6)F)F.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


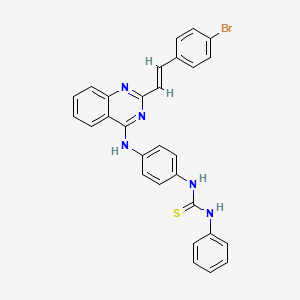
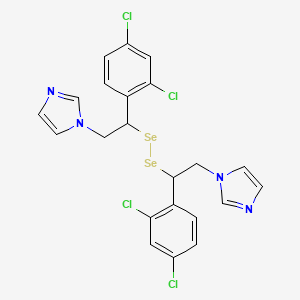
![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
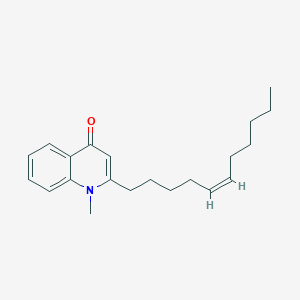
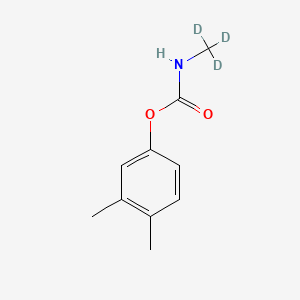
![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)

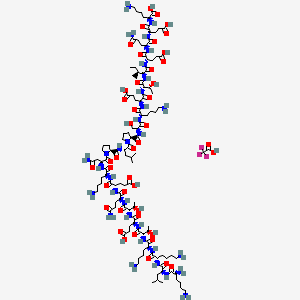
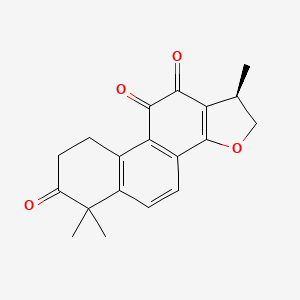

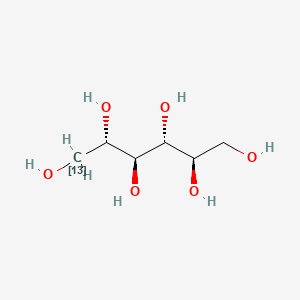
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)

